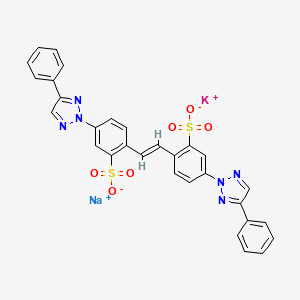
2-Amino-4,6-diphenyl-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-diphenyl-3-nitrobenzonitrile is an organic compound with a complex structure, characterized by the presence of amino, nitro, and nitrile functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-4,6-diphenylbenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-diphenyl-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Conversion to 2-Amino-4,6-diphenylbenzonitrile.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-4,6-diphenyl-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in polymer synthesis.
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro and nitrile groups can participate in electron transfer reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-diphenylbenzonitrile
- 2-Amino-4,6-diphenyl-3-nitrobenzamide
- 2-Amino-4,6-diphenyl-3-nitrobenzaldehyde
Uniqueness
2-Amino-4,6-diphenyl-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
945677-56-5 |
|---|---|
Formule moléculaire |
C19H13N3O2 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-amino-3-nitro-4,6-diphenylbenzonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-12-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)19(18(17)21)22(23)24/h1-11H,21H2 |
Clé InChI |
LQBWDAACYWWSFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)


![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)

![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


